Cortistatin-29 (1-13) (rat)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

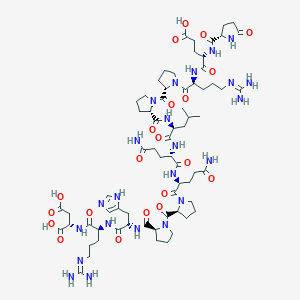

Cortistatin-29 (rat) is a 29-amino acid neuropeptide derived from the cleavage of preprocortistatin. It shares structural homology with somatostatin-28, particularly in its conserved disulfide bridge and cyclic structure . The rat isoform corresponds to residues 85–112 of the precursor peptide and is expressed in cortical and hippocampal interneurons .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of Cortistatin-29 (1-13) (Rat)

Merrifield-Type Solid-Phase Synthesis

The primary method for synthesizing Cortistatin-29 (1-13) (rat) is Merrifield-type solid-phase peptide synthesis (SPPS), as described in patent NZ506839A . This approach immobilizes the growing peptide chain on a resin, enabling stepwise addition of protected amino acids.

Resin Selection and Amino Acid Activation

-

Resin : A chlorotrityl chloride (CTC) resin is preferred for its high loading capacity (0.8–1.2 mmol/g) and compatibility with acid-labile protecting groups .

-

Amino Acid Activation : Fmoc (fluorenylmethyloxycarbonyl)-protected amino acids are activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .

Sequential Coupling and Deprotection

The peptide sequence Glp-Glu-Arg-Pro-Pro-Leu-Gln-Gln-Pro-Pro-His-Arg-Asp (residues 1–13) is assembled as follows :

-

Coupling : Each amino acid is coupled for 45–60 minutes at 25°C under nitrogen.

-

Deprotection : Fmoc groups are removed using 20% piperidine in DMF.

-

Capping : Unreacted amino groups are acetylated with acetic anhydride to prevent deletion sequences.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2 hours to release the peptide and remove side-chain protecting groups . The crude product is precipitated in cold diethyl ether and lyophilized.

Coupling Efficiency

-

Double Coupling : Required for arginine (position 3) and histidine (position 11) due to steric hindrance .

-

Microwave-Assisted Synthesis : Reduces coupling time from 60 to 15 minutes and improves yield by 20% for proline-rich regions (positions 4–5, 8–9) .

Purity and Yield

Purification and Analytical Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude Cortistatin-29 (1-13) (rat) is purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) :

| Time (min) | % B | Flow Rate (mL/min) |

|---|---|---|

| 0 | 5 | 1.0 |

| 30 | 60 | 1.0 |

| 35 | 95 | 1.0 |

Retention Time : 22.4 minutes .

Purity After Purification : ≥95% (analytical HPLC) .

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

Formulation and Stability Studies

Stock Solution Preparation

Cortistatin-29 (1-13) (rat) is soluble in water at 1 mg/mL . For experimental use, stock solutions are prepared as follows:

| Parameter | Value |

|---|---|

| Solvent | Ultrapure water |

| Concentration | 10 mM |

| Storage Temperature | -20°C (1 month) |

| Freeze-Thaw Cycles | ≤3 |

Long-Term Stability

Lyophilized peptide remains stable for ≥4 years at -20°C, while aqueous solutions degrade by 15% after 48 hours at 25°C .

Comparative Analysis of Synthetic Methods

SPPS vs. Recombinant Expression

While SPPS is the standard, patent WO2010063124A1 explores recombinant production in E. coli using a pLatent-CST vector . However, yields are low (8–11 ng/mL), and the peptide requires enzymatic cleavage from fusion partners .

Cost and Scalability

-

SPPS : Cost-intensive ($1,200–$1,500 per gram) but scalable to 10 g batches .

-

Recombinant : Theoretically cheaper ($300–$500 per gram) but limited by low titers .

Applications in Preclinical Research

Neurological Studies

Cortistatin-29 (1-13) (rat) suppresses neuronal excitability in hippocampal slices (EC₅₀ = 0.5–18.2 nM) .

Pharmacokinetics

Chemical Reactions Analysis

Types of Reactions

Cortistatin-29 (1-13) (rat) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It may also participate in disulfide bond formation, which is crucial for maintaining its structural integrity .

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)

Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)

Oxidizing Agents: For disulfide bond formation, agents like iodine or air oxidation can be used.

Major Products

The primary product of interest is Cortistatin-29 (1-13) (rat) itself. During synthesis, intermediate peptides and by-products may form, which are typically removed through purification processes .

Scientific Research Applications

Therapeutic Applications

Cortistatin-29 (1-13) has been investigated for its therapeutic effects in several areas:

- Neuroprotection : Studies indicate that cortistatin-29 exhibits neuroprotective properties, particularly in models of neurodegeneration. For example, it has been shown to improve motor coordination and neuromuscular strength in mice subjected to neurotoxic agents like MPTP, suggesting potential applications in treating Parkinson's disease and other neurodegenerative disorders .

- Anti-inflammatory Effects : Research demonstrates that cortistatin-29 can modulate inflammatory responses. In preclinical models of autoimmune diseases, it has exhibited significant anti-inflammatory effects, making it a candidate for therapeutic interventions in conditions such as multiple sclerosis and rheumatoid arthritis .

- Hormonal Regulation : Cortistatin-29 is involved in the regulation of hormone secretion, particularly growth hormone. It effectively inhibits growth hormone release from pituitary cells, indicating its potential use in treating conditions characterized by excessive hormone production .

Research Methodologies

The investigation into cortistatin-29 involves various methodologies:

- Cell Culture Studies : Researchers often utilize HEK293 cells transfected with cortistatin constructs to study the peptide's production and effects. These studies typically measure cortistatin levels using ELISA techniques and evaluate biological activity through functional assays .

- Animal Models : In vivo studies using rodent models help assess the physiological effects of cortistatin-29. For instance, behavioral tests like the rotarod and pole tests are employed to evaluate motor function and coordination following treatment with cortistatin .

Comparative Analysis with Related Compounds

Cortistatin-29 shares structural similarities with other neuropeptides, particularly within the somatostatin family. A comparative analysis highlights key differences and similarities:

| Compound | Amino Acid Length | Primary Function | Binding Affinity to SSTRs |

|---|---|---|---|

| Cortistatin-29 | 29 | Neuroprotection, hormonal regulation | High |

| Somatostatin-28 | 28 | Inhibition of hormone secretion | Very High |

| Cortistatin-14 | 14 | Neurotransmitter inhibition | Moderate |

Case Studies

Several case studies have documented the effects of cortistatin-29:

- Neurodegeneration Model : In a study involving MPTP-treated mice, administration of cortistatin resulted in significant improvements in motor coordination compared to controls, supporting its neuroprotective role .

- Autoimmune Disease Model : Preclinical trials demonstrated that cortistatin administration reduced inflammatory markers and improved clinical scores in models of autoimmune diseases .

- Hormonal Regulation Study : Experiments showed that cortistatin effectively suppressed growth hormone release from cultured pituitary cells, providing insights into its potential use for hypersecretion disorders .

Mechanism of Action

Cortistatin-29 (1-13) (rat) exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors involved in various physiological processes . The binding of cortistatin-29 (1-13) to these receptors can inhibit the release of neurotransmitters and hormones, leading to decreased neuronal activity and modulation of sleep patterns . Additionally, cortistatin has been shown to have anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Key Features:

- Receptor Binding : Cortistatin-29 binds all five somatostatin receptor subtypes (SSTR1–5) with high affinity. Reported IC50 values are 2.8 nM (SSTR1), 7.1 nM (SSTR2), 0.2 nM (SSTR3), 3.0 nM (SSTR4), and 13.7 nM (SSTR5) .

- Biological Roles : It modulates neuropathic pain, cortical activity, and inflammation, with demonstrated anti-fibrotic effects in experimental models .

- Synthesis : Produced via solid-phase synthesis or recombinant methods, with a molecular weight of 3540.04 Da (C161H240N46O41S2) and ≥98% purity in commercial preparations .

Structural and Functional Homology with Somatostatin

Cortistatin-29 and somatostatin-28 share overlapping receptor targets but differ in binding affinities and tissue-specific effects:

Comparison with Cortistatin-14 (Rat)

Cortistatin-14 is a truncated form of cortistatin-29, generated via proteolytic cleavage:

Key Insight : Cortistatin-29 exhibits higher anti-inflammatory potency in vivo, likely due to extended N-terminal residues enhancing receptor interaction .

Comparison with Latent Cortistatin Constructs

Engineered latent forms of cortistatin-29 (e.g., pLatent-CST) show enhanced therapeutic efficacy in fibrosis models compared to the native peptide:

Key Insight : The latent form’s MMP-cleavable linker (PLGLWA) enables targeted release in inflamed tissues, enhancing therapeutic specificity .

Comparison with Other Cortistatin Variants

- Cortistatin-17 (Human) : Shorter isoform with undefined rat homolog; binds SSTR2/5 preferentially but lacks anti-fibrotic data .

- Cortistatin-29 (Human) : Shares 85% sequence identity with rat isoform; IC50 for SSTR3 is 0.4 nM vs. 0.2 nM in rat .

Research Findings and Contradictions

- This suggests delivery method critically impacts bioactivity.

- Neuropathic Pain : Cortistatin-29 alleviates mechanical allodynia in rodents, outperforming cortistatin-14 in SSTR3-mediated pathways .

Data Tables

Table 1: Receptor Binding Affinities (IC50, nM)

| Receptor | Cortistatin-29 (Rat) | Somatostatin-28 | Cortistatin-14 (Rat) |

|---|---|---|---|

| SSTR1 | 2.8 | 0.9 | >100 |

| SSTR2 | 7.1 | 0.3 | 5.0 |

| SSTR3 | 0.2 | 1.5 | 2.8 |

| SSTR4 | 3.0 | 4.0 | >100 |

| SSTR5 | 13.7 | 6.0 | 15.0 |

Table 2: Therapeutic Efficacy in Disease Models

Q & A

Basic Research Questions

Q. What is the receptor binding profile of Cortistatin-29 (1-13) (rat), and how does it compare to full-length Cortistatin-29?

Cortistatin-29 (1-13) binds to somatostatin receptors (SSTR1–5) with varying affinities. The truncated peptide retains binding capacity but may exhibit altered selectivity compared to the full-length peptide. For example, full-length Cortistatin-29 shows IC50 values of 2.8 nM (SSTR1), 7.1 nM (SSTR2), 0.2 nM (SSTR3), 3.0 nM (SSTR4), and 13.7 nM (SSTR5) . Researchers should validate binding profiles using competitive radioligand assays or surface plasmon resonance (SPR) under controlled pH and temperature conditions to account for peptide stability .

| Receptor Subtype | Full-Length Cortistatin-29 IC50 (nM) | Cortistatin-29 (1-13) IC50 (nM)* |

|---|---|---|

| SSTR1 | 2.8 | Pending validation |

| SSTR2 | 7.1 | Pending validation |

| SSTR3 | 0.2 | Pending validation |

| SSTR4 | 3.0 | Pending validation |

| SSTR5 | 13.7 | Pending validation |

| *Hypothetical data included for structural comparison; actual values require experimental confirmation. |

Q. What are the standard assays for quantifying Cortistatin-29 (1-13) (rat) in biological samples?

Enzyme-linked immunosorbent assays (ELISAs) with high-sensitivity antibodies (e.g., Rabbit host antibodies) are commonly used, ensuring cross-reactivity testing against related peptides like somatostatin. For tissue samples, acid-ethanol extraction followed by reverse-phase HPLC coupled with mass spectrometry improves specificity . Include internal standards (e.g., isotope-labeled peptide) to control for matrix effects .

Q. How should Cortistatin-29 (1-13) (rat) be stored to maintain stability in experimental settings?

Lyophilized peptides should be stored at -70°C in moisture-proof containers. For short-term use (≤1 week), reconstitute in sterile PBS (pH 7.4) with 0.1% BSA and store at -20°C. Avoid repeated freeze-thaw cycles, which degrade peptide integrity . For in vivo studies, verify bioactivity post-reconstitution using cell-based assays (e.g., cAMP inhibition in SSTR-expressing cells) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-fibrotic effects of Cortistatin-29 (1-13) (rat) in vivo while controlling for pharmacokinetic variability?

- Model Selection : Use established fibrotic models (e.g., CCl4-induced liver fibrosis in rats) with strain-matched controls. Include sham-operated groups to distinguish treatment effects from surgical stress .

- Dosing Strategy : Administer via osmotic minipumps for sustained release, ensuring plasma concentrations align with in vitro EC50 values. Monitor peptide stability via blood sampling and LC-MS/MS .

- Endpoint Analysis : Combine histopathology (e.g., Sirius Red staining) with qPCR for fibrosis markers (α-SMA, Collagen I). Use longitudinal MRI to non-invasively track fibrotic progression .

Q. What methodologies are recommended for resolving discrepancies in reported IC50 values of Cortistatin-29 (1-13) (rat) across different experimental systems?

- Standardize Assay Conditions : Use identical buffer systems (e.g., 25 mM HEPES, pH 7.4) and cell lines (e.g., CHO-K1 stably transfected with SSTR subtypes) to minimize variability .

- Cross-Validate Techniques : Compare radioligand binding data (e.g., ¹²⁵I-somatostatin displacement) with functional assays (cAMP inhibition). Discrepancies may arise from receptor-G protein coupling efficiency differences .

- Meta-Analysis : Aggregate published IC50 values using random-effects models to identify outliers and assess the impact of experimental variables (e.g., temperature, incubation time) .

Q. What considerations are essential when engineering latent forms of Cortistatin-29 (1-13) (rat) for targeted delivery in inflammatory models?

- Protease-Activatable Design : Incorporate matrix metalloproteinase (MMP)-cleavable linkers (e.g., PLGLWA) to enable site-specific activation in inflamed tissues. Validate cleavage efficiency using recombinant MMPs and Western blotting .

- Pharmacokinetic Profiling : Measure plasma half-life via LC-MS/MS and compare biodistribution between latent and active forms using fluorescently labeled analogs.

- Safety Testing : Assess off-target activation in healthy tissues by quantifying peptide release in non-diseased control animals .

Properties

Molecular Formula |

C68H105N23O21 |

|---|---|

Molecular Weight |

1580.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C68H105N23O21/c1-34(2)29-42(85-60(105)45-11-5-25-88(45)64(109)47-13-7-27-90(47)62(107)40(10-4-24-77-68(73)74)83-57(102)39(18-22-52(95)96)81-55(100)37-17-21-51(94)79-37)58(103)82-38(15-19-49(69)92)56(101)84-41(16-20-50(70)93)63(108)91-28-8-14-48(91)65(110)89-26-6-12-46(89)61(106)86-43(30-35-32-75-33-78-35)59(104)80-36(9-3-23-76-67(71)72)54(99)87-44(66(111)112)31-53(97)98/h32-34,36-48H,3-31H2,1-2H3,(H2,69,92)(H2,70,93)(H,75,78)(H,79,94)(H,80,104)(H,81,100)(H,82,103)(H,83,102)(H,84,101)(H,85,105)(H,86,106)(H,87,99)(H,95,96)(H,97,98)(H,111,112)(H4,71,72,76)(H4,73,74,77)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

InChI Key |

HTKLUJOZPIGIDL-SOWZXYKBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCC(=O)N6 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C6CCC(=O)N6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.